molecular formula C24H25N5O6S B10937188 ethyl 2-{[(4-{[(1-ethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]amino}phenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-{[(4-{[(1-ethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]amino}phenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B10937188
M. Wt: 511.6 g/mol
InChI Key: ZGMPEIDETPMYAK-UHFFFAOYSA-N
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Description

ETHYL 2-[(4-{[(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)CARBONYL]AMINO}BENZOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(4-{[(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)CARBONYL]AMINO}BENZOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step reactions starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(4-{[(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)CARBONYL]AMINO}BENZOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ETHYL 2-[(4-{[(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)CARBONYL]AMINO}BENZOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ETHYL 2-[(4-{[(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)CARBONYL]AMINO}BENZOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The compound may also inhibit specific enzymes or receptors, contributing to its bioactivity .

Properties

Molecular Formula

C24H25N5O6S

Molecular Weight

511.6 g/mol

IUPAC Name

ethyl 2-[[4-[(1-ethyl-4-nitropyrazole-3-carbonyl)amino]benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C24H25N5O6S/c1-3-28-13-17(29(33)34)20(27-28)22(31)25-15-11-9-14(10-12-15)21(30)26-23-19(24(32)35-4-2)16-7-5-6-8-18(16)36-23/h9-13H,3-8H2,1-2H3,(H,25,31)(H,26,30)

InChI Key

ZGMPEIDETPMYAK-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OCC)[N+](=O)[O-]

Origin of Product

United States

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